molecular formula C11H9NO2 B8792043 n-(7-Hydroxynaphthalen-1-yl)formamide CAS No. 7402-55-3

n-(7-Hydroxynaphthalen-1-yl)formamide

Cat. No.: B8792043
CAS No.: 7402-55-3
M. Wt: 187.19 g/mol
InChI Key: NHWKEOWEOKNTFL-UHFFFAOYSA-N
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Description

N-(7-Hydroxynaphthalen-1-yl)formamide is a naphthalene derivative featuring a formamide group (-NHCHO) at the 1-position and a hydroxyl group (-OH) at the 7-position of the naphthalene ring. Its structure combines aromatic π-electron systems with polar functional groups, enabling unique electronic, optical, and intermolecular interactions.

Properties

CAS No.

7402-55-3

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)formamide

InChI

InChI=1S/C11H9NO2/c13-7-12-11-3-1-2-8-4-5-9(14)6-10(8)11/h1-7,14H,(H,12,13)

InChI Key

NHWKEOWEOKNTFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Naphthalene Backbones

a) N-(5-Isocyanonaphthalen-1-yl)formamide (ICNF)
  • Structure: Formamide at 1-position, isocyano (-NC) at 5-position.
  • Properties : Exhibits UV-vis absorption (λmax = 300 nm) and dual emission peaks (330 nm, 345 nm), unaffected by solvent polarity .
  • Applications : Serves as a precursor for fluorescent probes due to its stable optical properties.
  • Contrast : Unlike N-(7-Hydroxynaphthalen-1-yl)formamide, ICNF lacks a hydroxyl group, reducing its hydrogen-bonding capacity and solubility in polar solvents.
b) N-[2-(7-Methoxynaphthalen-1-yl)ethyl]formamide
  • Structure : Formamide linked via an ethyl group to the 1-position; methoxy (-OCH3) at 7-position.
  • The methoxy group enhances lipophilicity compared to the hydroxyl group in the target compound .
  • Applications: Not explicitly stated, but structural features suggest utility in drug delivery or sensor design.
c) 1-Acetamido-7-naphthol (CAS 6470-18-4)
  • Structure : Acetamide (-NHCOCH3) at 1-position, hydroxyl at 7-position.
  • Properties : Higher lipophilicity than the formamide analog due to the acetyl group. Used in dye synthesis and antimicrobial applications .
  • Contrast : The acetamide group may reduce hydrogen-bonding interactions compared to formamide, impacting solubility and bioactivity.

Formamide Derivatives on Non-Naphthalene Scaffolds

a) N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside
  • Structure : Formamide attached to a 4-methoxyphenyl ring, conjugated with β-D-xylose.
  • Properties : Glycosylation enhances water solubility. The methoxy group contributes to stability against oxidation .
  • Applications: Potential use in glycosidase inhibition or as a natural product precursor.
b) (Z/E)-N-(4-Hydroxystyryl)formamide
  • Structure : Formamide linked to a hydroxystyryl (trans or cis) group.
  • Properties : Demonstrates antibacterial activity against E. coli and S. aureus. The cis/trans isomerism affects molecular geometry and interaction with biological targets .
  • Contrast : The styryl group introduces conjugation, altering electronic properties compared to naphthalene-based analogs.

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